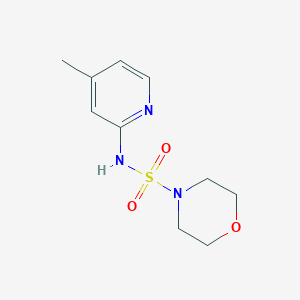![molecular formula C16H18BrN3O3 B279208 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, also known as BRD-0705, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in the field of cancer research. This compound is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a key epigenetic regulator of gene expression. BRD-0705 has been shown to have promising anticancer effects in preclinical studies, making it a potential candidate for further development as a cancer therapeutic agent.
Mécanisme D'action
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide works by inhibiting the bromodomain of BRD4, which is a key epigenetic regulator of gene expression. The bromodomain is a protein domain that recognizes acetylated lysine residues on histones, which are important for the regulation of gene transcription. BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which plays a critical role in the regulation of oncogenic pathways. By inhibiting the bromodomain of BRD4, 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide prevents the protein from interacting with chromatin and regulating gene expression, leading to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has been shown to have potent anticancer effects in preclinical studies, both in vitro and in vivo. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces the expression of oncogenic genes such as c-Myc and Bcl-2. In animal models of cancer, 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has been shown to inhibit tumor growth and metastasis, and to prolong survival. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide for lab experiments is its specificity for the bromodomain of BRD4, which makes it a valuable tool for studying the role of this protein in cancer and other diseases. In addition, this compound has been shown to have potent anticancer effects in preclinical studies, making it a promising candidate for further development as a cancer therapeutic agent. However, one limitation of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide is that it may not be effective against all types of cancer cells, and further studies are needed to determine its efficacy in different cancer models.
Orientations Futures
There are several future directions for the research on 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide. One area of interest is the development of combination therapies using 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide and other anticancer agents, which may enhance the efficacy of this compound and overcome resistance mechanisms in cancer cells. Another area of interest is the investigation of the role of BRD4 and other BET proteins in other diseases, such as inflammatory disorders and cardiovascular disease. Finally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide, and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide involves several steps, including the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-chlorofuran, which is then reacted with N-(2-aminoethyl)-N,N-dimethylamine to form 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide. The synthesis of 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has been reported in several scientific publications, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide has been extensively studied for its potential applications in cancer research. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors such as lung, breast, and prostate cancer. 5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide works by binding to the bromodomain of BRD4, which prevents the protein from interacting with chromatin and regulating gene expression. This leads to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Propriétés
Nom du produit |
5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide |
|---|---|
Formule moléculaire |
C16H18BrN3O3 |
Poids moléculaire |
380.24 g/mol |
Nom IUPAC |
5-bromo-N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18BrN3O3/c1-20(2)10-9-18-15(21)11-5-3-4-6-12(11)19-16(22)13-7-8-14(17)23-13/h3-8H,9-10H2,1-2H3,(H,18,21)(H,19,22) |
Clé InChI |
LFNGZHDPMRRSLI-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B279166.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B279167.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)